iKIX1

描述

科学研究应用

iKIX1 在科学研究中有多种应用,特别是在多重耐药性和真菌感染的研究中。 它已被用于在体外和动物模型中使耐药白假丝酵母重新对唑类抗真菌药物敏感 . 该化合物还被用于高通量筛选试验中,以鉴定参与耐药性的蛋白质-蛋白质相互作用的潜在抑制剂 . 此外,this compound 还被用于染色质免疫沉淀实验,以研究介体亚基在靶基因启动子的募集情况 .

作用机制

生化分析

Biochemical Properties

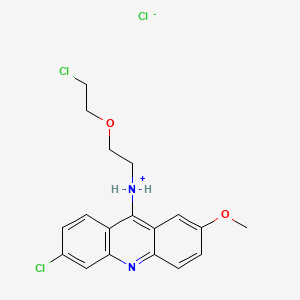

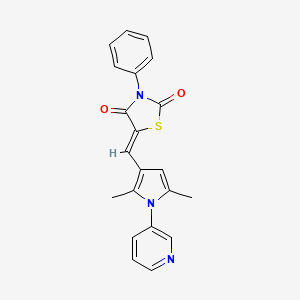

iKIX1 interacts with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain . The IC50 and Ki values for this interaction are 190.2 μM and 18 μM, respectively . This interaction is crucial for the function of this compound as it inhibits Pdr1-dependent gene activation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In HepG2 cells, this compound inhibits cell growth in a concentration-dependent manner in the presence of 5 µM Ketoconazole . It also reduces ketoconazole-induced CgPdr1 up-regulation in a durable and concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . This inhibition leads to the suppression of Pdr1-dependent gene activation, which in turn resensitizes drug-resistant C. glabrata to azole antifungals .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. It has been shown that this compound combines with azole to strongly blunt the expression of many azole-activated and Pdr1-dependent genes in both S. cerevisiae and C. glabrata .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit Pdr1-dependent gene activation and re-sensitize drug-resistant C. glabrata to effective azole antifungal concentrations . The specific effects of different dosages of this compound in animal models are not mentioned in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. It is known that this compound plays a role in the multidrug resistance pathway by interacting with the Cg Gal11A KIX domain and the Cg Pdr1 activation domain .

准备方法

iKIX1 的合成涉及多个步骤,包括中间体化合物的制备和最终的偶联反应。 详细的合成路线和反应条件通常是制造商持有的专有信息 . 据悉,this compound 可用于各种数量和纯度以供研究目的 .

化学反应分析

iKIX1 主要与生物分子发生相互作用,而不是像氧化或还原这样的传统化学反应。 它抑制介体亚基 CgGal11A 的 KIX 结构域与 Pdr1 的活化结构域之间的相互作用 . 该化合物对这种相互作用的抑制浓度 (IC50) 为 190.2 微摩尔 . 体外研究表明,this compound 可以以剂量依赖的方式抑制酮康唑诱导的荧光素酶活性的上调 .

相似化合物的比较

属性

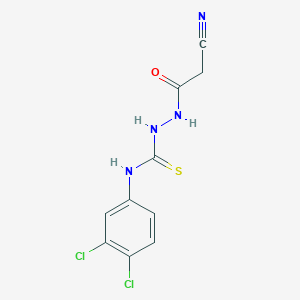

IUPAC Name |

1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQJVBSDCOCZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

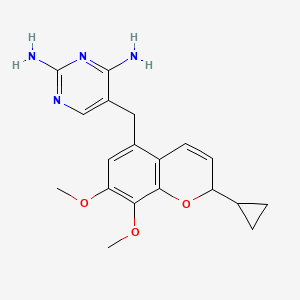

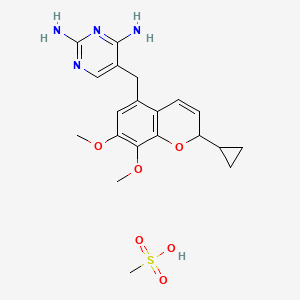

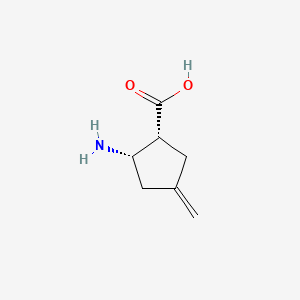

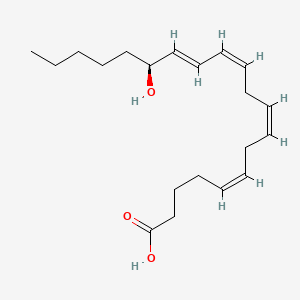

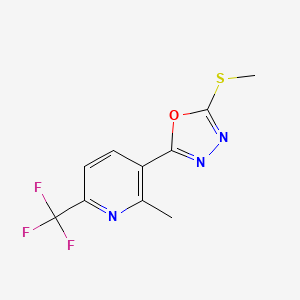

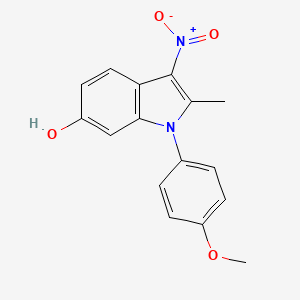

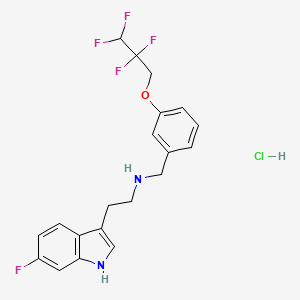

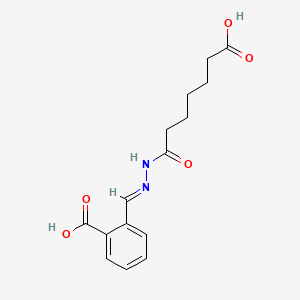

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1674352.png)